molecular formula C23H42N2 B12681120 4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) CAS No. 66230-23-7

4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine)

Cat. No.: B12681120
CAS No.: 66230-23-7
M. Wt: 346.6 g/mol
InChI Key: OCBSXMZSRJLIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) is an alicyclic diamine known for its unique chemical structure and properties. This compound is widely used in various industrial applications, particularly in the synthesis of polyamides and epoxy resins . Its molecular formula is C21H38N2, and it is characterized by its high chemical resistance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) typically involves nucleophilic substitution reactions. One common method is the reaction of 4,4’-methylenebis(cyclohexylamine) with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or chloroform and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) involves its interaction with various molecular targets and pathways. The compound’s amine groups can form strong hydrogen bonds and ionic interactions with other molecules, leading to its effectiveness in polymerization reactions. Additionally, its alicyclic structure provides rigidity and stability to the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) is unique due to its specific substituents, which enhance its chemical resistance and stability. These properties make it particularly valuable in the synthesis of high-performance polymers and resins .

Properties

CAS No.

66230-23-7

Molecular Formula

C23H42N2

Molecular Weight

346.6 g/mol

IUPAC Name

N-[4-[[4-(butan-2-ylideneamino)-3-methylcyclohexyl]methyl]-2-methylcyclohexyl]butan-2-imine

InChI

InChI=1S/C23H42N2/c1-7-18(5)24-22-11-9-20(13-16(22)3)15-21-10-12-23(17(4)14-21)25-19(6)8-2/h16-17,20-23H,7-15H2,1-6H3

InChI Key

OCBSXMZSRJLIQC-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1CCC(CC1C)CC2CCC(C(C2)C)N=C(C)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.